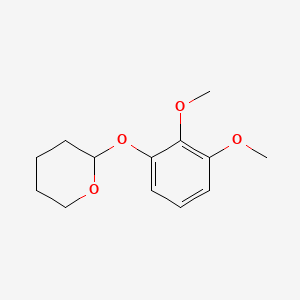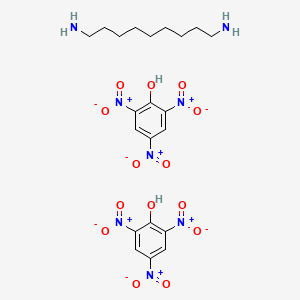
2,4,6-Trinitrophenol--nonane-1,9-diamine (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrophenol–nonane-1,9-diamine (2/1) involves the reaction of 2,4,6-Trinitrophenol with nonane-1,9-diamine. The process typically requires controlled conditions to ensure the correct stoichiometry and purity of the final product. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is stirred and heated to facilitate the reaction, and the product is purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes using larger reactors, maintaining precise control over reaction conditions, and employing efficient purification techniques to ensure high yield and purity. Safety measures are crucial due to the explosive nature of 2,4,6-Trinitrophenol.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trinitrophenol–nonane-1,9-diamine (2/1) can undergo various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-Trinitrophenol can be oxidized under strong oxidative conditions.
Reduction: The nitro groups can also be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group in 2,4,6-Trinitrophenol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
Oxidation: Formation of dinitrophenol derivatives.
Reduction: Formation of triaminophenol derivatives.
Substitution: Formation of ether or amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trinitrophenol–nonane-1,9-diamine (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Used in the production of dyes, explosives, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of 2,4,6-Trinitrophenol–nonane-1,9-diamine (2/1) involves its interaction with various molecular targets. The nitro groups in 2,4,6-Trinitrophenol can participate in redox reactions, while the amine groups in nonane-1,9-diamine can form hydrogen bonds and coordinate with metal ions. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another polynitrated aromatic compound used as an explosive.
2,4-Dinitrophenol: A related compound with two nitro groups, used in biochemical research.
Hexamethylenediamine: A similar aliphatic diamine used in the production of nylon.
Uniqueness
2,4,6-Trinitrophenol–nonane-1,9-diamine (2/1) is unique due to its combination of aromatic and aliphatic components, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications that require both stability and reactivity.
Eigenschaften
CAS-Nummer |
80056-69-5 |
|---|---|
Molekularformel |
C21H28N8O14 |
Molekulargewicht |
616.5 g/mol |
IUPAC-Name |
nonane-1,9-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H22N2.2C6H3N3O7/c10-8-6-4-2-1-3-5-7-9-11;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-11H2;2*1-2,10H |
InChI-Schlüssel |
BCBVTTFCTCVWPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCCN)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



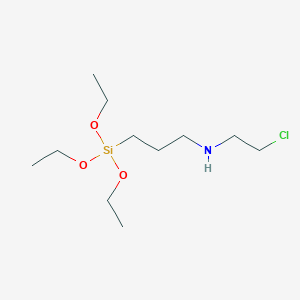
![4-[(5-Methylcyclopent-1-en-1-yl)methyl]cyclopentane-1,3-dione](/img/structure/B14419673.png)
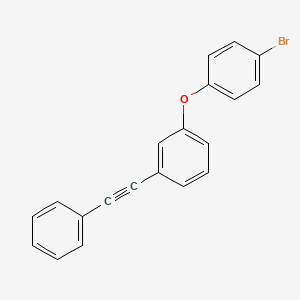
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(2,4,4-trimethylpentan-2-yl)benzene]](/img/structure/B14419679.png)
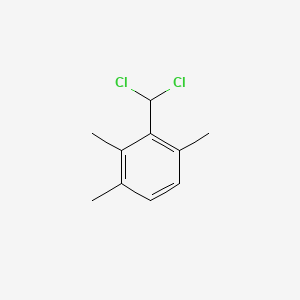
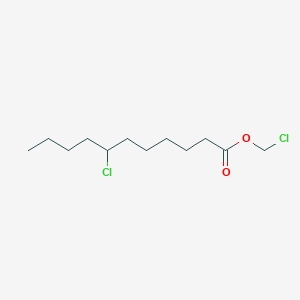

![2,2'-{[2-(4-Methoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14419706.png)
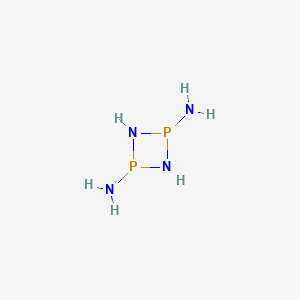
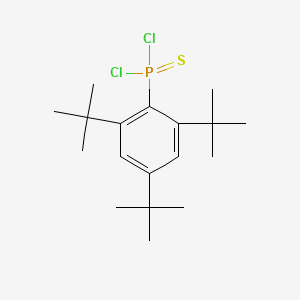
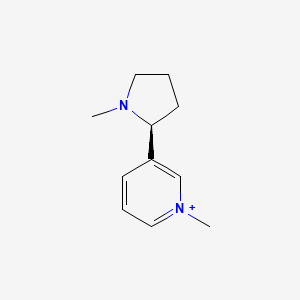
![Pyrrolidine, 1-[(4-methylphenyl)sulfonyl]-3-(phenylmethyl)-](/img/structure/B14419730.png)
